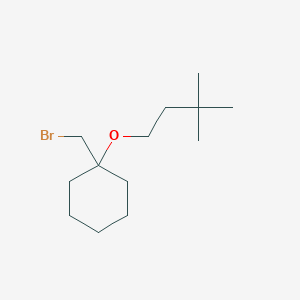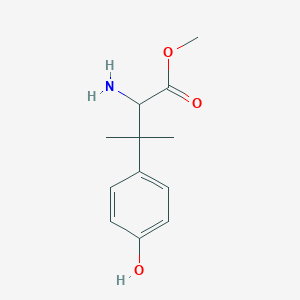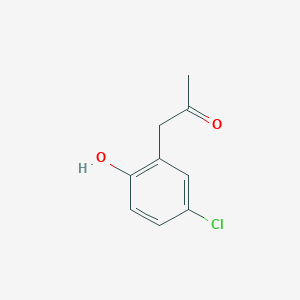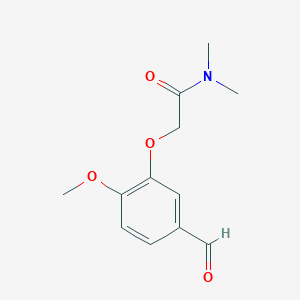
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is an organic compound with potential applications in various fields of scientific research. Its structure consists of a formyl group, a methoxyphenoxy group, and a dimethylacetamide moiety, making it a versatile compound for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 5-formyl-2-methoxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C)
Catalyst: Acidic or basic catalysts, depending on the specific reaction pathway
Solvent: Common organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid
Reduction: Reduction of the formyl group to an alcohol
Substitution: Nucleophilic substitution reactions at the methoxyphenoxy group
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 2-(5-carboxy-2-methoxyphenoxy)-N,N-dimethylacetamide
Reduction: 2-(5-hydroxymethyl-2-methoxyphenoxy)-N,N-dimethylacetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Investigated for its potential as a biochemical probe or inhibitor
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-formyl-2-methoxyphenoxy)acetic acid
- 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid
- (5-formyl-2-methoxyphenoxy)acetic acid
Uniqueness
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain applications.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H15NO4/c1-13(2)12(15)8-17-11-6-9(7-14)4-5-10(11)16-3/h4-7H,8H2,1-3H3 |
InChI Key |
RHQOIMTWJCWNQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=CC(=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


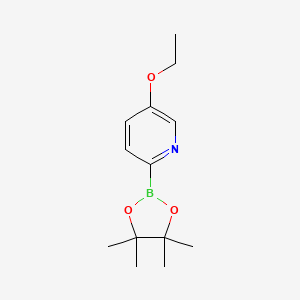

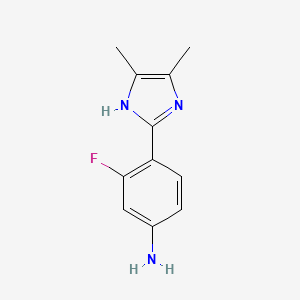
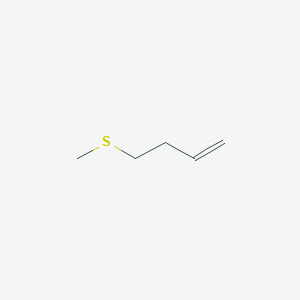
![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13617344.png)
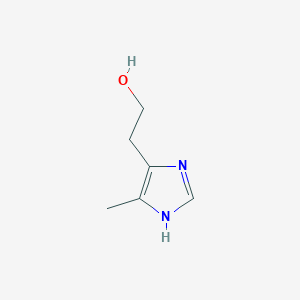
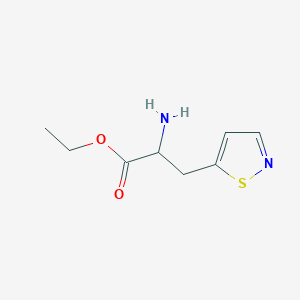

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid](/img/structure/B13617361.png)
